3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid
CAS No.: 957062-71-4
Cat. No.: VC7854857
Molecular Formula: C13H18BNO4
Molecular Weight: 263.10
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 957062-71-4 |
|---|---|
| Molecular Formula | C13H18BNO4 |
| Molecular Weight | 263.10 |
| IUPAC Name | [3-[(4-hydroxycyclohexyl)carbamoyl]phenyl]boronic acid |
| Standard InChI | InChI=1S/C13H18BNO4/c16-12-6-4-11(5-7-12)15-13(17)9-2-1-3-10(8-9)14(18)19/h1-3,8,11-12,16,18-19H,4-7H2,(H,15,17) |
| Standard InChI Key | WBAACPSTIIWUDJ-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC=C1)C(=O)NC2CCC(CC2)O)(O)O |
| Canonical SMILES | B(C1=CC(=CC=C1)C(=O)NC2CCC(CC2)O)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Features
The IUPAC name of the compound is [3-[(4-hydroxycyclohexyl)carbamoyl]phenyl]boronic acid, reflecting its three key functional groups:
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A phenylboronic acid moiety () at the meta position
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A carbamoyl bridge () linking the aromatic ring
The stereochemistry of the hydroxycyclohexyl group is explicitly trans (1r,4r configuration), as confirmed by its InChIKey (WBAACPSTIIWUDJ-UHFFFAOYSA-N) . This stereochemical arrangement influences molecular conformation and intermolecular interactions, particularly in biological systems.
Table 1: Key Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| CAS RN | 957062-71-4 | |
| Molecular Formula | ||
| Exact Mass | 263.1332 g/mol | |
| SMILES | B(C1=CC(=CC=C1)C(=O)NC2CCC(CC2)O)(O)O | |
| InChIKey | WBAACPSTIIWUDJ-UHFFFAOYSA-N | |
| EC Number | 800-383-1 |
Synthesis and Manufacturing Considerations
Proposed Synthetic Routes
Though no peer-reviewed synthesis protocols exist for 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid, industrial patents suggest a multi-step approach:
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Boronation: Suzuki-Miyaura coupling of 3-bromobenzamide derivatives with bis(pinacolato)diboron under palladium catalysis .
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Carbamoylation: Reaction of trans-4-aminocyclohexanol with activated phenylboronic acid derivatives (e.g., acyl chlorides).
Key challenges include preserving the trans stereochemistry during cyclohexylamine coupling and preventing boronic acid oxidation. Typical yields for analogous syntheses range from 45–68% .
Purification and Stability
The compound is stable at room temperature when stored in inert atmospheres but hydrolyzes slowly in aqueous media (t ≈ 72 hrs at pH 7.4) . Recommended purification involves silica gel chromatography with ethyl acetate/hexane gradients, followed by recrystallization from ethanol/water mixtures.
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